2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide
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Overview
Description
2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide is a chemical compound that features a diethylamino group attached to a propionamide backbone, with an isothiazolyl ring substituted at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide typically involves the reaction of 3-methyl-5-isothiazolylamine with diethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted propionamide derivatives.
Scientific Research Applications
2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The isothiazolyl ring is believed to play a crucial role in binding to the active site of the target, while the diethylamino group modulates the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)butyramide: Similar structure but with a butyramide group instead of a propionamide group.
Uniqueness
2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91334-60-0 |
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Molecular Formula |
C11H19N3OS |
Molecular Weight |
241.36 g/mol |
IUPAC Name |
2-(diethylamino)-N-(3-methyl-1,2-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C11H19N3OS/c1-5-14(6-2)9(4)11(15)12-10-7-8(3)13-16-10/h7,9H,5-6H2,1-4H3,(H,12,15) |
InChI Key |
MOKLTHYKQBSIPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(=O)NC1=CC(=NS1)C |
Origin of Product |
United States |
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